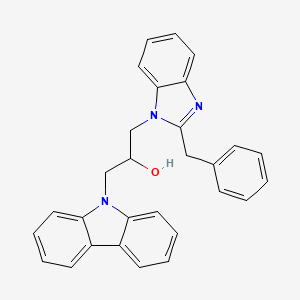

1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol

Descripción

1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol is a synthetic organic compound featuring a benzoimidazole core substituted with a benzyl group at position 2, linked via a propan-2-ol chain to a carbazol-9-yl moiety. The carbazole group further enhances π-π stacking interactions and hydrophobicity, making this compound a candidate for therapeutic applications.

Propiedades

IUPAC Name |

1-(2-benzylbenzimidazol-1-yl)-3-carbazol-9-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O/c33-22(19-31-26-15-7-4-12-23(26)24-13-5-8-16-27(24)31)20-32-28-17-9-6-14-25(28)30-29(32)18-21-10-2-1-3-11-21/h1-17,22,33H,18-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGHHUZEGHFWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CN4C5=CC=CC=C5C6=CC=CC=C64)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction is carried out in a mixture of solvents, and the product is separated using hexane and water. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .

Análisis De Reacciones Químicas

1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol involves its interaction with molecular targets and pathways in the body. The benzimidazole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position: The target compound’s 2-benzyl group (vs. 3-benzyl-2-imino in analogs) may alter conformational flexibility and steric interactions with biological targets.

Heterocyclic Variants: Benzoimidazole vs. Benzotriazole

The compound 1-(1H-1,2,3-benzotriazol-1-yl)-3-carbazol-9-yl-propan-2-ol ( ) replaces benzoimidazole with benzotriazole, introducing an additional nitrogen atom. This modification:

- Enhances hydrogen-bond acceptor capacity due to the triazole’s electron-rich nature.

Pharmacokinetic and Physicochemical Properties

Retention Time (Rt): Analogs with hydrophobic terminal groups (e.g., 4-benzylphenoxy in compound 10, Rt = 1.19 min ) exhibit longer Rt, suggesting the target compound’s carbazole group may further increase hydrophobicity.

Actividad Biológica

The compound 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol is a bioactive small molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C29H25N3O

- Molecular Weight : 431.5 g/mol

- CAS Number : 942881-49-4

- IUPAC Name : 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol

Structural Features

The compound features a complex structure that includes a carbazole moiety and a benzoimidazole unit, which are known for their diverse biological activities. The presence of hydroxyl groups and aromatic rings contributes to its potential interactions within biological systems.

-

MAO-B Inhibition :

- Studies indicate that compounds similar to 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol may exhibit inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. MAO-B inhibitors are crucial in treating neurodegenerative diseases like Parkinson's disease .

- Antimycobacterial Activity :

- Immunomodulatory Effects :

Pharmacological Effects

| Effect | Description |

|---|---|

| Antioxidant Activity | Potential to scavenge free radicals, thereby reducing oxidative stress in cells. |

| Neuroprotective Effects | May protect neuronal cells from degeneration by modulating neurotransmitter levels and activity. |

| Antimicrobial Properties | Effective against certain bacterial strains, indicating potential use in infectious disease treatment. |

Study 1: MAO-B Inhibition

A recent study evaluated various compounds for their MAO-B inhibitory activity. The compound exhibited significant inhibition with an IC50 value comparable to established MAO-B inhibitors like selegiline and rasagiline. This positions it as a candidate for further development in Parkinson's disease therapies .

Study 2: Antimycobacterial Activity

In vitro assays tested the compound against Mycobacterium tuberculosis strains, revealing promising results where the compound inhibited bacterial growth effectively at low concentrations. This suggests a potential role in developing new treatments for tuberculosis .

Study 3: Immunomodulatory Activity

Research involving RAW 264.7 macrophages demonstrated that treatment with the compound led to a significant reduction in TNF-α production upon LPS stimulation. This highlights its potential as an anti-inflammatory agent .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.